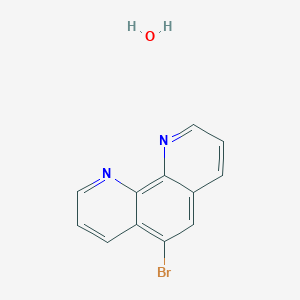

5-bromo-1,10-phenanthroline Monohydrate

Description

Significance of Substituted 1,10-Phenanthrolines in Advanced Chemical Systems

1,10-Phenanthroline (B135089) (phen) and its substituted derivatives are among the most widely utilized ligands in coordination chemistry, prized for their strong and stable binding to a wide range of metals in various oxidation states. nih.govacs.org The rigid, polyaromatic structure of the phenanthroline core provides robustness to its metal complexes, leading to their application in numerous fields. nih.govacs.org The versatility of the 1,10-phenanthroline scaffold is further enhanced by the fact that it has eight different positions available for the attachment of functional groups, allowing for the fine-tuning of the resulting molecule's properties. nih.govacs.orgnih.gov

The introduction of different substituents allows for the creation of a diverse library of ligands, which in turn leads to metal complexes with tailored properties for specific applications. nih.govacs.org These applications span nearly every aspect of chemistry. nih.govacs.org For instance, substituted phenanthroline complexes are used as sensitizers in dye-sensitized solar cells, as luminescent probes for biomaterials, and in the construction of complex supramolecular structures like rotaxanes and catenanes. nih.govacs.org

Furthermore, these compounds are vital in the development of chemosensors for detecting cations and anions, as substitutions on the phenanthroline ring can induce measurable changes in photophysical properties upon binding to an analyte. rsc.org They also play a significant role in bioinorganic chemistry, where their metal complexes are studied for their ability to interact with and cleave DNA. wikipedia.orgchim.itresearchgate.net The ability to functionalize each pair of carbon atoms on the phenanthroline ring enables the creation of non-symmetrical systems with immense versatility, making substituted 1,10-phenanthrolines indispensable building blocks in modern chemistry. nih.govacs.org

Overview of Key Research Domains for 5-Bromo-1,10-phenanthroline (B1267314) Monohydrate

The presence of a bromine atom at the 5-position gives 5-bromo-1,10-phenanthroline unique properties that make it a valuable compound in several key research areas. ontosight.ai Its primary applications lie in its role as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules. ontosight.aichemicalbook.comchemimpex.com

Key research domains for this compound include:

Coordination Chemistry : It functions as a bidentate ligand, forming stable complexes with various transition metal ions. ontosight.aichemimpex.com These complexes are investigated for their potential in catalysis and as probes in biological systems. ontosight.ai

Materials Science : Metal complexes of 5-bromo-1,10-phenanthroline can possess interesting optical and electrical properties. ontosight.ai This has led to their use in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells, where they can enhance electronic properties and stability. ontosight.aichemimpex.com

Analytical Chemistry : The compound is employed as a chelating agent for the detection and quantification of metal ions. chemimpex.com Its ability to form stable complexes makes it useful in the development of sensors and probes for monitoring metal ions in environmental and biological samples. chemimpex.com

Biochemical and Biological Research : Due to its planar structure, 5-bromo-1,10-phenanthroline can intercalate into DNA. ontosight.ai This property is exploited in molecular biology to study DNA-protein interactions and has potential applications in diagnostics and drug development. ontosight.aichemimpex.com

Organic Synthesis : It serves as a key intermediate for creating more complex, functionalized phenanthroline derivatives. chemicalbook.com For example, bromo-substituted phenanthrolines are used as precursors in palladium-catalyzed phosphonylation reactions to produce phosphonate-substituted 1,10-phenanthrolines. nih.gov

Table 1: Key Research Applications of 5-Bromo-1,10-phenanthroline Monohydrate

| Research Domain | Specific Application | Reference |

|---|---|---|

| Coordination Chemistry | Bidentate ligand for transition metal complexes | ontosight.ai, chemimpex.com |

| Use in catalysis research | ontosight.ai | |

| Materials Science | Component in Organic Light-Emitting Diodes (OLEDs) | ontosight.ai, chemimpex.com |

| Component in photovoltaic devices | chemimpex.com | |

| Development of sensors | chemimpex.com | |

| Analytical Chemistry | Chelating agent for metal ion detection | chemimpex.com |

| Biochemical Research | DNA intercalator for studying DNA-protein interactions | ontosight.ai, chemimpex.com |

| Tool in diagnostics and drug development | ontosight.ai, chemimpex.com | |

| Organic Synthesis | Intermediate for functionalized phenanthrolines | chemicalbook.com |

| Precursor for phosphonate-substituted phenanthrolines | nih.gov |

Historical Context of Brominated 1,10-Phenanthroline Synthesis and Applications

The synthesis of substituted phenanthrolines, including brominated derivatives, has evolved significantly over the decades. Early methods for producing such compounds were often complex and inefficient. Historically, the Skraup synthesis or the Skraup-Doebner-von Miller reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, was a primary method for creating the core phenanthroline structure and its derivatives. researchgate.netmdpi.com However, these multi-step methods are often considered tedious and complicated. researchgate.net

Research into the direct functionalization of the 1,10-phenanthroline core has been ongoing since at least the mid-20th century. nih.gov The synthesis of 5-bromo-1,10-phenanthroline, in particular, has seen procedural refinements to maximize yield and minimize the formation of byproducts like 5,6-dibromophenanthroline. chemicalbook.com The synthesis is sensitive to reaction conditions such as temperature and the amount of bromine used. chemicalbook.com

More recently, novel and simpler synthetic routes have been developed. For example, a reasonably efficient synthesis of various brominated 1,10-phenanthrolines, including di-, tri-, and tetra-bromo derivatives, was reported using sulfur dichloride (SCl₂) as a catalyst for the bromination of 1,10-phenanthroline monohydrate. researchgate.net This method presented a significant improvement over the traditional Skraup synthesis. researchgate.net The continuous development of synthetic strategies allows chemists to design and create a wide array of polyfunctional phenanthroline ligands for an ever-expanding range of applications. nih.govacs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTKUSYSKOIISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,10 Phenanthroline Monohydrate

Direct Bromination Procedures for 1,10-Phenanthroline (B135089) Monohydrate

The synthesis of 5-bromo-1,10-phenanthroline (B1267314) is primarily achieved through the direct electrophilic bromination of 1,10-phenanthroline monohydrate. As a π-deficient aromatic compound, 1,10-phenanthroline requires harsh conditions for electrophilic substitution, and the reaction's selectivity can be challenging to control. publish.csiro.auresearchgate.netcdnsciencepub.com

Optimized Reaction Conditions and Yields

The successful synthesis of 5-bromo-1,10-phenanthroline is highly dependent on precise control over reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. chemicalbook.com Elevated temperatures or an excess of bromine can lead to the formation of undesired byproducts, including 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione. chemicalbook.com

Researchers have established specific protocols to maximize the yield of the desired mono-brominated product. One effective method involves reacting 1,10-phenanthroline monohydrate with bromine in a solution of oleum (B3057394) (fuming sulfuric acid). chemicalbook.comrsc.org The mixture is carefully heated, and after a set period, the reaction is quenched and neutralized to precipitate the product. chemicalbook.comrsc.org The crude product is then typically purified via column chromatography. rsc.org

| Reactant 1 | Reactant 2 | Solvent/Medium | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,10-Phenanthroline (3.6 g, 20 mmol) | Bromine (0.60 mL, 11.6 mmol) | Oleum (15%, 12 mL) | 135 °C | 23 h | 90% (4.67 g) | chemicalbook.com |

| 1,10-Phenanthroline Monohydrate (2.6 g, 13 mmol) | Bromine (1.8 mL, 35 mmol) | Oleum (30%, 20 mL) | 150 °C | 72 h | Not specified | rsc.org |

Control of Regioselectivity in Bromination

Achieving regioselectivity in the bromination of the 1,10-phenanthroline core is a significant chemical challenge. The electron-withdrawing nature of the two imine nitrogen atoms deactivates the heterocyclic system towards electrophilic attack, making substitutions difficult and often unselective. publish.csiro.auresearchgate.net

The formation of the 5-bromo isomer is influenced by the reaction environment. In a strong acid like oleum, the phenanthroline nitrogen atoms are protonated, further influencing the electronic distribution of the rings. The reaction conditions, particularly temperature and the precise amount of bromine used, are critical for directing the substitution preferentially to the 5-position while minimizing further reaction at the 6-position. chemicalbook.com The mechanism involves the electrophilic attack of a bromine species on the electron-deficient ring system, where the 5-position represents a site of viable reactivity under forcing conditions.

Novel Catalytic Approaches for Bromination

Recent advancements have introduced novel catalytic systems to facilitate the bromination of 1,10-phenanthroline monohydrate. One such development is the use of sulfur dichloride (SCl₂) as a medium-strength Lewis acid catalyst. publish.csiro.auresearchgate.net This approach represents a significant improvement over traditional methods that can be complicated and low-yielding. publish.csiro.au

In this method, 1,10-phenanthroline monohydrate is brominated in the presence of SCl₂ and pyridine. publish.csiro.auresearchgate.net The role of SCl₂ is crucial, and its effectiveness has been compared to that of the weaker Lewis acid, sulfur chloride (S₂Cl₂), and the stronger thionyl chloride (SOCl₂). publish.csiro.auresearchgate.net While S₂Cl₂ tends to yield mono-brominated products, the more active SCl₂ catalyst can produce more highly brominated compounds depending on the reaction conditions. publish.csiro.au This catalytic approach demonstrates a new avenue for the functionalization of the phenanthroline core, although controlling the reaction to selectively yield 5-bromo-1,10-phenanthroline requires careful optimization. publish.csiro.au

Post-Synthetic Functionalization at the Bromine-Substituted Position

The bromine atom in 5-bromo-1,10-phenanthroline serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. This allows for the construction of more complex molecules and materials built upon the phenanthroline scaffold. One of the most powerful methods for this functionalization is through transition-metal-catalyzed cross-coupling reactions. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is a classic substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net However, a significant challenge in applying these methods to phenanthroline derivatives is that the ligand itself is an effective metal chelator, which can potentially inhibit the catalyst. researchgate.net Despite this, successful couplings have been developed.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of aryl halides. nih.govnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of diverse aryl, vinyl, and alkynyl groups. In the context of 5-bromo-1,10-phenanthroline, these reactions provide a pathway to synthesize a vast library of derivatives with tailored electronic and steric properties. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

A concrete example of a transition-metal-catalyzed coupling at the 5-position is the nickel-catalyzed homocoupling of 5-bromo-1,10-phenanthroline to form 5,5'-bi-1,10-phenanthroline. rsc.org In this reaction, 5-bromo-1,10-phenanthroline is treated with a catalyst solution generated from bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] and 2,2'-bipyridine (B1663995) in dimethylformamide (DMF) at 85°C. rsc.org This transformation showcases the utility of the bromo-substituent as a reactive site for building larger, conjugated systems.

Nickel-Catalyzed Functionalizations

Nickel-catalyzed reactions are a powerful tool for C-H bond functionalization and polymerization of aromatic compounds. beilstein-journals.orgnih.gov In the context of bromo-substituted phenanthrolines, nickel catalysis is notably employed in polymerization reactions. For instance, the Yamamoto coupling polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560), a related compound, utilizes a nickel catalyst to produce poly(1,10-phenanthroline-5,6-diyl)s. rsc.orgresearchgate.net This process involves the dehalogenative polycondensation of the dibromo-substituted monomer, facilitated by a nickel complex, typically generated in situ from a precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. While this specific example uses a dibromo-derivative, the underlying principle of nickel-catalyzed C-Br bond activation is directly applicable to monofunctionalized substrates like 5-bromo-1,10-phenanthroline for various cross-coupling reactions. The phenanthroline moiety itself can act as a ligand for the nickel center, which can sometimes complicate catalysis but also opens avenues for unique reactivity. mdpi.com

Photoredox-Catalyzed Functionalizations (e.g., phosphonylation)

Visible-light photoredox catalysis offers a transition-metal-free method for functionalizing bromo-substituted 1,10-phenanthrolines under mild conditions. mdpi.comnih.gov A key example is the phosphonylation of 5-bromo-1,10-phenanthroline. mdpi.com This reaction proceeds efficiently using an organic dye, such as Eosin Y, as a photocatalyst, irradiated by blue light. mdpi.comresearchgate.net The process involves the reaction of 5-bromo-1,10-phenanthroline with a phosphite (B83602) source, like triethyl phosphite, in the presence of a base and reducing agent, such as N,N-diisopropylethylamine (DIPEA). mdpi.comresearchgate.net

The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere. mdpi.comresearchgate.net Despite the mild conditions, the reaction can require extended irradiation times to achieve moderate yields, and the efficiency is influenced by the position of the bromine atom on the phenanthroline core. mdpi.comnih.gov

Table 1: Conditions for Photoredox-Catalyzed Phosphonylation of 5-Bromo-1,10-phenanthroline mdpi.comresearchgate.net

| Parameter | Condition |

| Substrate | 5-bromo-1,10-phenanthroline |

| Reagent | Triethyl phosphite (3 equiv.) |

| Photocatalyst | Eosin Y (15 mol%) |

| Base/Reducing Agent | DIPEA (2.2 equiv.) |

| Solvent | DMSO |

| Light Source | 30 W blue LEDs (450nm) |

| Temperature | 30 °C |

| Atmosphere | Argon |

| Reaction Time | 22 - 40 hours |

| Yield | 26–51% |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. libretexts.org In this type of reaction, a nucleophile replaces a leaving group (like a halide) on an aromatic ring. The reaction proceeds via a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com

For 5-bromo-1,10-phenanthroline, the heterocyclic aromatic ring system is inherently electron-deficient, which can facilitate nucleophilic attack. The presence of the electronegative nitrogen atoms enhances the electrophilicity of the carbon atoms in the ring system. Therefore, the bromine atom at the 5-position can be displaced by strong nucleophiles. For an SNAr reaction to occur efficiently, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org While the nitrogen atoms in the phenanthroline core provide general activation, the reaction's feasibility would depend on the specific nucleophile and reaction conditions employed.

Derivatization of the 1,10-Phenanthroline Core Containing 5-Bromo-Substitution

Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s

The synthesis of conjugated polymers based on the 1,10-phenanthroline unit is of interest for creating materials with unique electronic and photophysical properties. A notable example is the synthesis of poly(1,10-phenanthroline-5,6-diyl)s. rsc.org This is achieved through the Yamamoto-type polymerization of 5,6-dibromo-1,10-phenanthroline using a nickel catalyst. rsc.orgresearchgate.net The polymerization results in polymers where the phenanthroline units are densely stacked, leading to a helical conformation. rsc.org This synthetic strategy highlights how bromo-substituted phenanthrolines serve as key monomers for creating complex macromolecular architectures via metal-catalyzed cross-coupling reactions.

Formation of N-Alkyl-1,10-phenanthrolinium Salts

The nitrogen atoms of the 1,10-phenanthroline core are nucleophilic and can be readily alkylated to form quaternary N-alkyl-1,10-phenanthrolinium salts. tandfonline.comresearchgate.net This transformation is typically achieved by reacting the phenanthroline derivative with an alkyl halide, such as an alkyl bromide, in a suitable solvent like 1,4-dioxane. tandfonline.com In the case of 5-bromo-1,10-phenanthroline, the quaternization reaction would occur at one of the nitrogen atoms, leaving the C-Br bond at the 5-position intact. nih.gov This reaction converts the neutral, symmetric phenanthroline into a cationic, asymmetric salt. nih.gov The resulting N-alkyl-5-bromo-1,10-phenanthrolinium salts possess an amphiphilic character, with a hydrophilic, positively charged aromatic head and a lipophilic alkyl chain tail. tandfonline.com

Coordination Chemistry and Metal Complexation of 5 Bromo 1,10 Phenanthroline

Ligand Characteristics and Coordination Modes of 5-Bromo-1,10-phenanthroline (B1267314)

The defining feature of 5-bromo-1,10-phenanthroline as a ligand is its rigid, planar aromatic structure combined with its nitrogen donor atoms, which dictate its interaction with metal ions.

5-Bromo-1,10-phenanthroline, like its parent compound 1,10-phenanthroline (B135089), functions as a classic bidentate chelating ligand. It coordinates to a metal center through the lone pair of electrons on its two nitrogen atoms, located at positions 1 and 10 of the heterocyclic rings. This chelation forms a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. This bidentate N,N-coordinating nature makes it a versatile building block in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. chemimpex.com The rigid and planar structure of the phenanthroline backbone imposes a specific geometry on the resulting metal complexes, influencing their subsequent chemical and physical properties.

The introduction of a bromine atom at the 5-position of the phenanthroline ring system significantly modulates the ligand's electronic properties. Bromine acts as an electron-withdrawing group through the inductive effect. This reduces the electron density on the aromatic rings and, consequently, on the nitrogen donor atoms. As a result, 5-bromo-1,10-phenanthroline is a weaker sigma-donating ligand compared to unsubstituted 1,10-phenanthroline. This modification affects the stability and the redox properties of the metal complexes it forms. The electron-withdrawing nature of the bromine substituent can lead to metal complexes with higher oxidation potentials, making them more resistant to oxidation. This electronic tuning is crucial for applications in catalysis and materials science where the electrochemical behavior of the metal center is critical. chemimpex.com

Synthesis and Structural Elucidation of Metal Complexes

The versatile coordinating ability of 5-bromo-1,10-phenanthroline has led to its use in the synthesis of a variety of metal complexes, each exhibiting unique structural and physical properties.

Iron(II) complexes with 1,10-phenanthroline and its derivatives are renowned for exhibiting spin-crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. In an octahedral [FeN₆] coordination environment, the d⁶ electron configuration of the Fe(II) ion can exist as a diamagnetic LS state (¹A₁, t₂g⁶e_g_⁰) or a paramagnetic HS state (⁵T₂, t₂g⁴e_g_²). The transition between these states is possible when the energy difference between them is comparable to thermal energy (k_B_T). researchgate.net

A classic example of an SCO complex is [Fe(phen)₂(NCS)₂] (where phen = 1,10-phenanthroline). While specific studies detailing the spin-crossover properties of an iron(II) complex with 5-bromo-1,10-phenanthroline are not prevalent, research on the closely related complex, iron(II) tris(3-bromo-1,10-phenanthroline), [Fe(3-Br-phen)₃]²⁺, provides valuable structural insights. The crystal structure of Fe(3-Br-phen)₃₂·2CH₃CN reveals a distorted octahedral geometry around the central iron atom. researchgate.net

In the low-spin state, the Fe-N bond lengths are characteristically short. For instance, in the related tris(1,10-phenanthroline)iron(II) complex, the Fe-N bond lengths are indicative of a low-spin d⁶ configuration for the Fe(II) ion. nih.gov Upon transition to the high-spin state, there is a significant elongation of the Fe-N bonds due to the occupation of the anti-bonding e_g_ orbitals. The presence of the electron-withdrawing bromine substituent on the phenanthroline ligand is expected to decrease the ligand field strength, which could shift the spin transition temperature compared to the unsubstituted analogue.

Table 1: Selected Bond Distances for an Analogous Iron(II) Complex

| Complex | Bond | Distance (Å) | Reference |

|---|---|---|---|

| [Fe(3-Br-phen)₃]²⁺ | Fe-N(1) | 1.975(13) | researchgate.net |

| Fe-N(10) | 1.979(14) | ||

| Fe-N (avg) | ~1.98 |

Note: Data is for the 3-bromo-1,10-phenanthroline complex, a close structural analog.

Rhenium(I) tricarbonyl complexes containing diimine ligands like 5-bromo-1,10-phenanthroline are of significant interest due to their rich photophysical properties, including long-lived excited states and luminescence. rsc.org These complexes typically adopt a facial (fac) geometry, where the three carbonyl (CO) ligands occupy one face of the octahedron around the rhenium center.

The synthesis of complexes such as fac-[Re(5-Br-phen)(CO)₃Cl] is generally achieved by reacting dirhenium decacarbonyl, Re₂(CO)₁₀, or a suitable precursor like [Re(CO)₅Cl], with the 5-bromo-1,10-phenanthroline ligand in a high-boiling point solvent. escholarship.org The resulting complexes have the general formula fac-[Re(N-N)(CO)₃X], where N-N is the bidentate phenanthroline ligand and X is an ancillary ligand, typically a halide.

The photophysical properties of these complexes are dominated by a metal-to-ligand charge transfer (MLCT) transition. rsc.org Upon excitation with light, an electron is promoted from a d-orbital on the rhenium center to a π* orbital of the phenanthroline ligand. The energy of this transition, and the subsequent emission, can be tuned by modifying the ligands. The electron-withdrawing bromine atom on the phenanthroline ring lowers the energy of the ligand's π* orbitals. This typically results in a red-shift (lower energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted phenanthroline. researchgate.net

Table 2: General Synthesis Scheme for fac-[Re(diimine)(CO)₃Cl]

| Precursor | Ligand | Reaction Condition | Product | Reference |

|---|---|---|---|---|

| Re₂(CO)₁₀ | 5-bromo-1,10-phenanthroline | Reflux in 2-chloroethanol | fac-[Re(5-Br-phen)(CO)₃Cl] | escholarship.org |

| [Re(CO)₅Cl] | 5-bromo-1,10-phenanthroline | Reflux in toluene | fac-[Re(5-Br-phen)(CO)₃Cl] | escholarship.org |

Copper(I) complexes with phenanthroline ligands are widely studied for their potential applications in photoluminescence and as mechanophores. rsc.orgnih.gov These d¹⁰ metal complexes, when coordinated with two phenanthroline ligands to form [Cu(N-N)₂]⁺, typically exhibit a distorted tetrahedral geometry. acs.org This geometry is a consequence of the steric hindrance between the ligands and the electronic preferences of the Cu(I) center.

The synthesis of [Cu(5-Br-phen)₂]⁺ can be readily achieved by reacting a Cu(I) salt, such as [Cu(CH₃CN)₄]PF₆, with two equivalents of the 5-bromo-1,10-phenanthroline ligand in a suitable solvent like dichloromethane or acetonitrile.

The electronic spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.gov The electron-withdrawing nature of the bromine substituent in 5-bromo-1,10-phenanthroline is expected to stabilize the ligand's π* orbitals. This would lead to a blue-shift (higher energy) of the MLCT absorption band in [Cu(5-Br-phen)₂]⁺ compared to the unsubstituted [Cu(phen)₂]⁺ complex, as more energy would be required to transfer an electron from the copper(I) center to the ligand. The luminescent properties of these complexes are also highly dependent on the ligand structure and the rigidity of the coordination environment. researchgate.net

Table 3: Comparison of Properties for Copper(I) Phenanthroline Complexes

| Complex | Geometry | Key Spectroscopic Feature | Expected Effect of 5-Br Substitution | Reference |

|---|---|---|---|---|

| [Cu(phen)₂]⁺ | Distorted Tetrahedral | MLCT Absorption Band | - | nih.gov |

| [Cu(5-Br-phen)₂]⁺ | Distorted Tetrahedral | MLCT Absorption Band | Blue-shift (higher energy) of MLCT band | nih.gov |

Silver(I) and Platinum(II) Complexes

5-Bromo-1,10-phenanthroline serves as a robust N-donor chelating ligand for the synthesis of silver(I) and platinum(II) complexes. The synthetic approaches for these complexes often involve the reaction of a metal precursor with the phenanthroline ligand in an appropriate solvent.

For instance, silver(I) complexes can be prepared by reacting a silver salt, such as silver nitrate (AgNO₃), with two equivalents of the phenanthroline ligand in a solvent mixture like acetone and water. mdpi.com This typically results in the formation of a cationic complex with the general formula [Ag(5-bromo-1,10-phenanthroline)₂]⁺. mdpi.com

Platinum(II) complexes are commonly synthesized from precursors like PtCl₂(phen) or by reacting a suitable ligand with a platinum(II) source. wikipedia.orgdigitellinc.com A general procedure for synthesizing bis(pentafluorophenyl)platinum(II) complexes involves reacting the ligand with [Pt(C₆F₅)₂(THF)₂] in dichloromethane. mdpi.com Another route involves reacting Pt(phen)Cl₂ with phenanthroline monohydrate in an aqueous suspension to form complexes like [Pt(phen)₂]²⁺. rsc.org While many platinum-phenanthroline complexes exhibit poor water solubility, efforts have been made to synthesize more water-soluble derivatives to enhance their study in biological systems. wku.edu

The stability of these complexes has been noted, particularly in organic solvents. Studies on related phenanthroline complexes of silver(I) and platinum(II) have shown that they remain stable in DMSO solution with no dissociation observed over a 48-hour period. mdpi.com

Table 1: Examples of Silver(I) and Platinum(II) Phenanthroline Complex Synthesis

| Metal Ion | Precursor(s) | Ligand Ratio (Metal:Ligand) | Typical Product | Reference |

|---|---|---|---|---|

| Ag(I) | AgNO₃ | 1:2 | [Ag(N,N)₂]NO₃ | mdpi.com |

| Pt(II) | [Pt(C₆F₅)₂(THF)₂] | 1:1 | [Pt(C₆F₅)₂(N,N)] | mdpi.com |

Osmium(II) Polypyridine Complexes

5-Bromo-1,10-phenanthroline is a key ligand in the formation of osmium(II) polypyridine complexes, which are of significant interest due to their unique photophysical and electrochemical properties. These properties make them suitable for applications in photoredox catalysis and photodynamic therapy. researchgate.netchemrxiv.orgresearchgate.netuzh.ch Osmium(II) typically forms stable, octahedral complexes, often with a general formula of [Os(L)₂(L')]²⁺, where L and L' are bidentate polypyridyl ligands, one of which can be 5-bromo-1,10-phenanthroline. rsc.orgrsc.org

The synthesis of these complexes often involves a precursor osmium complex coordinated with other ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 4,7-diphenyl-1,10-phenanthroline (DIP), to which the 5-bromo-1,10-phenanthroline ligand is then introduced. chemrxiv.orguzh.ch The heavy atom effect of the osmium center, combined with the π-extended structure of the phenanthroline ligands, results in complexes with strong absorption in the near-infrared (NIR) region. chemrxiv.orguzh.ch

The electrochemical properties of these complexes are tunable by modifying the ligand scaffold. researchgate.netresearchgate.net Cyclic voltammetry studies of various osmium(II) phenanthroline complexes show reversible Os(II)/Os(III) oxidation potentials. nih.gov This redox behavior is crucial for their function as photocatalysts. researchgate.netresearchgate.net

Table 2: Electrochemical Data for a Representative Osmium(II) Phenanthroline Complex

| Complex | Redox Couple | Potential (V vs. FcH/FcH⁺) | Solvent | Reference |

|---|

Lanthanide Metal Complexes

In the field of lanthanide chemistry, 5-bromo-1,10-phenanthroline often functions as an ancillary or "antenna" ligand in luminescent complexes. acs.orgmdpi.com Lanthanide ions themselves have intrinsically weak light absorption due to their parity-forbidden 4f-4f transitions. nih.gov To overcome this, organic ligands that absorb light efficiently (the "antenna") are coordinated to the metal ion. Upon absorbing light, the ligand transfers the energy to the lanthanide ion, which then emits light through its characteristic sharp emission bands. acs.orgnih.gov

Complexes are frequently formed with a lanthanide ion, a primary light-absorbing ligand like a β-diketone, and a second synergistic ligand such as 5-bromo-1,10-phenanthroline. acs.orgrsdjournal.org The inclusion of the phenanthroline derivative serves multiple purposes: it can increase the light absorption cross-section of the complex and protect the lanthanide ion from solvent molecules (like water) that can quench its luminescence. acs.orgrsdjournal.org The coordination of 5-bromo-1,10-phenanthroline helps to create a low-symmetry environment around the Eu³⁺ ion, which is indicated by the presence of the ⁵D₀→⁷F₀ transition in the emission spectrum. mdpi.com

The synthesis of these complexes, such as Ln(Btfa)₃(phen) (where Ln is a lanthanide and Btfa is a β-diketone), typically involves the direct reaction of a lanthanide salt with the β-diketone and the phenanthroline ligand. rsdjournal.org

Stability and Solution Behavior of 5-Bromo-1,10-phenanthroline Metal Complexes

pH Dependence and Acid Dissociation Constant Determination

The stability and speciation of metal complexes containing 5-bromo-1,10-phenanthroline are highly dependent on the pH of the solution. researchgate.netnih.gov The phenanthroline ligand has basic nitrogen atoms that can be protonated under acidic conditions. The acid dissociation constant (pKa) of the conjugate acid of the parent 1,10-phenanthroline (phenH⁺) is approximately 4.84. wikipedia.org The bromo-substituent may slightly alter this value.

At a pH below the pKa, the ligand exists predominantly in its protonated form, which reduces its ability to form stable complexes with metal ions. researchgate.net Conversely, at high pH values, metal ions may precipitate as metal hydroxides or form hydroxo species, which also hinders the formation of the desired phenanthroline complex. researchgate.net Consequently, the optimal pH for complex formation is typically in a range around neutral, often observed to be maximal around pH 5.0 for iron-phenanthroline complexes. researchgate.net The pH-dependent behavior can be monitored using techniques like UV-Vis spectroscopy, which can distinguish between the different colored species that form across a pH range. nih.gov

Stability in Aqueous and Organic Media

Complexes of 5-bromo-1,10-phenanthroline generally exhibit high stability, particularly in organic solvents. For example, platinum(II) and silver(I) complexes with related phenanthroline ligands have shown excellent stability in DMSO over 48 hours. mdpi.com Similarly, iron(III) complexes with substituted phenanthroline ligands have been studied in acetonitrile, where their relative stabilities were evaluated through competition reactions with the strong chelator EDTA. nih.gov

In aqueous media, the stability and solubility can be more challenging. Many platinum-phenanthroline complexes, for instance, are known to be poorly soluble in water. wku.edu The stability in aqueous solutions is also influenced by pH, as discussed previously, and by the presence of competing ions or ligands. researchgate.net

Lanthanide complexes containing 1,10-phenanthroline derivatives have demonstrated good thermal stability, with some being stable up to 120°C before decomposition begins. rsdjournal.org The stability of transition metal complexes with 1,10-phenanthroline and its derivatives has been extensively studied, establishing well-defined stability orders. acs.orgrsc.org

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,10 Phenanthroline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5-bromo-1,10-phenanthroline (B1267314) and its complexes. By probing the magnetic properties of atomic nuclei, different NMR techniques can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of 5-bromo-1,10-phenanthroline. The aromatic region of the spectrum provides a unique fingerprint for the phenanthroline core. For the parent compound, 5-bromo-1,10-phenanthroline, the proton signals are well-defined. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed for the protons on the heterocyclic rings. rsc.org

Beyond simple structure confirmation, ¹H NMR is a powerful tool for real-time reaction monitoring. For instance, in syntheses utilizing 5-bromo-1,10-phenanthroline as a precursor, the progress of the reaction can be tracked by observing the disappearance of its characteristic proton signals and the emergence of new signals corresponding to the product. rsc.org This method allows for precise determination of reaction completion. rsc.org Furthermore, ¹H NMR can be used to assess the purity of the crude product mixture, as it can detect the presence of unreacted starting materials or byproducts like unreacted phenanthroline. chemicalbook.comchemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-9 | 9.23 | d | 4.4 |

| H-4, H-7 | 8.79 | dd | 8.4, 1.5 |

| H-3, H-8 | 7.74 | dd | 8.4, 4.3 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 5-bromo-1,10-phenanthroline shows distinct signals for each carbon atom in its unique chemical environment. rsc.org These data are crucial for unambiguous structural confirmation.

For more complex derivatives of 5-bromo-1,10-phenanthroline, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). rsc.org This information is invaluable for assigning the signals of quaternary carbons and for confirming the connectivity of substituents attached to the phenanthroline framework. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-9 | 151.08 |

| C-10a, C-10b | 145.71 |

| C-4, C-7 | 137.21 |

| C-4a, C-6a | 128.63 |

| C-5 | 125.20 |

| C-3, C-8 | 124.45 |

For derivatives of 5-bromo-1,10-phenanthroline that incorporate phosphorus-containing functional groups, such as phosphonates, Phosphorus-31 (³¹P) NMR spectroscopy is a vital characterization technique. This method is highly specific to the ³¹P nucleus and provides information about the oxidation state, coordination number, and chemical environment of the phosphorus atom. It is particularly useful in studying materials like phenanthrolinum salts of phosphotungstate, where the phosphorus atom is central to the polyoxometalate anion. researchgate.net The chemical shift in a ³¹P NMR spectrum can confirm the successful attachment of the phosphonate (B1237965) group and characterize its interactions within the molecule or complex.

In the study of 5-bromo-1,10-phenanthroline derivatives that are functionalized with fluorine-containing moieties, such as polyfluorophenyl groups, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential analytical tool. ¹⁹F NMR is a highly sensitive technique that provides distinct signals for fluorine atoms in different chemical environments. It is used to confirm the presence and regiochemistry of fluorine substituents on the molecule. unica.it The chemical shifts and coupling constants in a ¹⁹F NMR spectrum offer detailed structural information and can be used to study electronic effects within the fluorinated part of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 5-bromo-1,10-phenanthroline exhibits a series of characteristic absorption bands that correspond to specific bond vibrations. rsc.orgchemrj.org

Key features in the spectrum include the stretching vibrations of the C=C and C=N bonds within the aromatic rings, which typically appear in the 1400–1650 cm⁻¹ region. umich.edu The out-of-plane C-H bending vibrations are observed between 700 and 900 cm⁻¹. umich.edu When 5-bromo-1,10-phenanthroline acts as a ligand to coordinate with a metal ion, shifts in the C=C and C=N stretching frequencies are observed, confirming the involvement of the heterocyclic nitrogen atoms in the coordination. rsc.org The appearance of new bands at lower frequencies (typically 450-530 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) stretching vibration, providing direct evidence of complex formation. rsc.org

| Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1500 - 1650 | C=C and C=N aromatic ring stretching |

| 1125 - 1250 | Ring vibrations |

| 700 - 900 | C-H out-of-plane bending |

| 450 - 530 | ν(Metal-N) in complexes |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-bromo-1,10-phenanthroline is dominated by intense absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions within the conjugated phenanthroline ring system. chemrj.orgnanoqam.ca

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed as strong absorption bands. chemrj.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital, are generally weaker. chemrj.org The bromine substituent at the 5-position can influence the energies of these transitions. ontosight.ai Upon complexation with a metal ion, new absorption bands may appear, often in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the intense colors of many transition metal complexes. nanoqam.ca

| Wavelength (λmax, nm) | Assignment | Type of Transition |

|---|---|---|

| ~280-290 | n → π | Electronic transition in the phenanthroline core |

| ~190-270 | π → π | Electronic transition in the phenanthroline core |

| > 400 (in complexes) | MLCT / LMCT | Charge transfer transition |

Charge Transfer Transitions and Solvatochromic Behavior

The electronic properties of 5-bromo-1,10-phenanthroline, much like its parent compound 1,10-phenanthroline, are characterized by π→π* and n→π* transitions. The introduction of a bromine atom at the 5-position influences the electron density of the phenanthroline ring system, which can, in turn, affect its charge transfer characteristics. ontosight.ai When 1,10-phenanthroline and its derivatives act as electron donors, they can form charge-transfer (CT) complexes with various electron acceptors. ijarse.com These interactions often result in the appearance of new, broad absorption bands in the electronic spectra, which are not present in the individual donor or acceptor molecules. ijarse.com

For instance, the interaction of 1,10-phenanthroline with π-acceptors like p-Nitrophenol in methanol (B129727) leads to the formation of a 1:1 molecular complex, indicating a charge transfer mechanism. ijarse.com While specific studies on the solvatochromic behavior of 5-bromo-1,10-phenanthroline monohydrate are not extensively detailed, related chromophore-functionalized diimine ligands based on phenanthroline exhibit discernible emission solvatochromism. nih.govacs.org This phenomenon, where the position of absorption or emission bands shifts with the polarity of the solvent, is indicative of a change in the dipole moment of the molecule upon electronic transition, a characteristic often associated with intramolecular charge transfer (ILCT) states. nih.govacs.org In donor-acceptor architecture systems involving phenanthroline derivatives, intense absorption bands in the visible spectrum are attributed to intramolecular charge transfer. acs.org The presence of the bromine substituent is expected to modulate these CT properties through its inductive and resonance effects.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for the characterization of 5-bromo-1,10-phenanthroline and its derivatives, providing information on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing 1,10-phenanthroline-based compounds and their metal complexes, which often have low volatility and thermal lability. researchgate.net This technique allows for the gentle ionization of molecules from a solution, enabling the detection of intact molecular ions and complex species. ESI-MS has been effectively used to monitor the synthesis and separation of mixed-ligand iron(II) complexes containing 1,10-phenanthroline and its derivatives. researchgate.netnih.gov In such studies, ESI-MS can identify the various complex ions in solution and even detect solvent clusters formed around the ligands, particularly in polar protic solvents like methanol and water. nih.gov For 5-bromo-1,10-phenanthroline, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. For 5-bromo-1,10-phenanthroline (C₁₂H₇BrN₂), the monoisotopic mass is 257.9793 g/mol . HRMS analysis of related polybrominated compounds has been successfully performed, demonstrating the technique's utility in this class of molecules. nih.gov In the analysis of a synthesized polymer containing 5,6-dibromo-1,10-phenanthroline (B1631560), HRMS (ESI) was used to confirm the mass of the monomer, matching the calculated value for C₁₂H₆N₂Br₂ + Na⁺. rsc.org This underscores the capability of HRMS to verify the synthesis and purity of 5-bromo-1,10-phenanthroline.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. While many phenanthroline complexes are not suitable for GC-MS due to their low volatility, the parent ligand, 5-bromo-1,10-phenanthroline, may be amenable to this analysis under appropriate conditions. researchgate.net The technique is widely used for the analysis of environmental toxicants, including polybrominated compounds. nih.gov Successful GC-MS analysis would require a high-temperature transfer line and a suitable GC column. nih.gov The resulting mass spectrum would provide a fragmentation pattern that could be used for structural elucidation and confirmation.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. uwaterloo.ca This technique has been employed to elucidate the structures of numerous 1,10-phenanthroline derivatives and their metal complexes. researchgate.netnih.govumn.edu

A notable example is the crystal structure of a bis(5-bromo-1,10-phenanthroline)iron(II) complex. nih.gov In this structure, the Fe(II) cation is coordinated by two nitrogen atoms from the 5-bromo-1,10-phenanthroline ligand in a distorted octahedral geometry. nih.gov The planar 5-bromo-1,10-phenanthroline ligands of neighboring columns in the crystal lattice are arranged approximately parallel and slightly shifted relative to each other, which is indicative of π-π stacking interactions. nih.gov Such studies provide invaluable insight into the supramolecular architecture and intermolecular forces that govern the solid-state structure of these systems. nih.gov

Data Tables

Table 1: Physicochemical Properties of 5-Bromo-1,10-phenanthroline

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrN₂ | ontosight.aichemimpex.com |

| Molecular Weight | 259.11 g/mol | chemimpex.comfishersci.comfishersci.ca |

| Monoisotopic Mass | 257.9793 g/mol | spectrabase.com |

| CAS Number | 40000-20-2 | fishersci.comfishersci.ca |

| Appearance | White to light yellow powder or crystal | chemimpex.comtcichemicals.com |

| Melting Point | 119 °C | chemimpex.comfishersci.com |

Table 2: Crystallographic Data for an Iron(II) Complex Containing 5-Bromo-1,10-phenanthroline

| Parameter | Value | Source |

| Compound | [Fe(C₆H₈N₄B)₂(C₁₂H₇N₂Br)]·2C₇H₈ | nih.gov |

| Coordination Geometry | Slightly distorted octahedron | nih.gov |

| Key Interaction | π-π interactions between phenanthroline ligands | nih.gov |

| Ligand Role | 5-bromo-1,10-phenanthroline acts as a bidentate ligand | nih.gov |

Wide-Angle X-ray Diffraction (WAXD) for Polymeric Materials

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for probing the atomic-scale structure of materials. In the context of polymeric materials incorporating 5-bromo-1,10-phenanthroline, WAXD is employed to determine the degree of crystallinity, identify crystalline phases, and calculate crystallite size.

When X-rays are directed at a polymeric sample, they are scattered by the electrons of the atoms. In regions where the polymer chains are arranged in an ordered, crystalline lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks known as Bragg peaks. In amorphous regions, where the chains are disordered, the scattering is diffuse, resulting in a broad halo.

The analysis of a WAXD pattern can reveal:

Degree of Crystallinity: By comparing the integrated intensity of the sharp crystalline peaks to the total scattered intensity (including the amorphous halo), the percentage of crystalline material in the polymer can be quantified.

Crystalline Structure: The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are related to the spacing between planes of atoms in the crystal lattice, according to Bragg's Law. This information can be used to determine the unit cell dimensions and the packing arrangement of the polymer chains.

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, and this relationship is described by the Scherrer equation.

For a hypothetical π-conjugated polymer synthesized from 5-bromo-1,10-phenanthroline units, a WAXD pattern would provide critical information on its solid-state morphology. For instance, the presence of sharp peaks would indicate some degree of crystalline order, which is often desirable for applications requiring efficient charge transport, such as in organic electronics. The d-spacings calculated from these peaks would elucidate how the polymer backbones and the bromo-phenanthroline side groups pack together.

Information Derivable from WAXD Analysis of a 5-Bromo-1,10-phenanthroline Polymer

| Parameter | Information Obtained | Significance |

|---|---|---|

| Peak Position (2θ) | d-spacing (interplanar distance) | Reveals the unit cell dimensions and molecular packing. |

| Peak Intensity | Relative abundance of crystal planes | Provides details about the preferred orientation (texture) of crystallites. |

| Peak Width (FWHM) | Crystallite size | Indicates the size of the ordered domains within the material. |

| Area under Peaks vs. Halo | Degree of crystallinity | Quantifies the ratio of ordered to disordered regions, affecting mechanical and electronic properties. |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a key technique for investigating the electronic excited states of molecules like 5-bromo-1,10-phenanthroline and its metal complexes. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The color (wavelength) and intensity of the emitted light provide a wealth of information about the molecule's electronic structure and its interaction with the environment.

For metal complexes of 5-bromo-1,10-phenanthroline, the photophysical properties are often dominated by metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent emission, often in the form of phosphorescence, is a characteristic feature of many transition metal complexes with phenanthroline-based ligands. The presence of the electron-withdrawing bromine atom on the phenanthroline ring can influence the energy of these π* orbitals, thereby tuning the absorption and emission properties of the complex. ontosight.ai

Studies on related imidazo[4,5-f]-1,10-phenanthroline ligands have shown fluorescence with emission wavelengths (λem) around 410–415 nm. soton.ac.uk When these ligands form complexes with metals like Rhenium(I), they exhibit phosphorescence in the visible range (558–585 nm) with lifetimes in the hundreds of nanoseconds, consistent with emission from a triplet MLCT state. soton.ac.uk

Quenching Mechanisms and Energy Transfer Dynamics (FRET)

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor chromophore through dipole-dipole coupling. wikipedia.orgnih.gov

The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), making it a "spectroscopic ruler" for measuring molecular-scale distances. wikipedia.org Key requirements for FRET to occur include:

Spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Close proximity of the donor and acceptor.

Favorable relative orientation of the donor and acceptor transition dipoles.

Complexes of 5-bromo-1,10-phenanthroline can participate in energy transfer processes. For instance, a ruthenium complex with a ferrocenyl-vinyl-phenanthroline ligand showed no photoluminescence, indicating that the excited state was quenched. This quenching was attributed to an electron transfer process from the ferrocenyl donor to the phenanthroline acceptor. In such a system, the 5-bromo-1,10-phenanthroline moiety could be part of either the donor or acceptor, depending on the other components of the molecular assembly.

Photothermal Stability and Oxidation-Reduction Potentials of Complexes

The stability of metal complexes is crucial for their practical applications. Photothermal stability refers to the ability of a complex to withstand degradation when exposed to both light and heat. While specific photothermal stability data for 5-bromo-1,10-phenanthroline complexes are not extensively reported, the general stability of metal-phenanthroline complexes is known to be high. researchgate.netrsc.orgrsc.org The rigid, chelating nature of the phenanthroline ligand contributes to the formation of thermodynamically stable complexes. researchgate.net Factors that would influence photothermal stability include the strength of the metal-ligand bond, the nature of the central metal ion, and the susceptibility of the ligand to photochemical reactions.

Oxidation-reduction potentials are a measure of a molecule's tendency to gain or lose electrons. These are critical parameters for applications in electrocatalysis and sensors. The presence of the electron-withdrawing bromine atom in 5-bromo-1,10-phenanthroline makes the ligand more difficult to oxidize and easier to reduce compared to unsubstituted 1,10-phenanthroline. This electronic effect is transferred to the metal center upon complexation.

For example, the formal potential of the [Fe(phen)₃]³⁺/[Fe(phen)₃]²⁺ couple is approximately +1.14 V. semanticscholar.org Introducing an electron-withdrawing substituent like bromine would be expected to shift this potential to more positive values, making the Fe(II) state more difficult to oxidize. Conversely, for a reductive process, the potential would become less negative.

Redox Potentials of Representative Phenanthroline Complexes

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| [Co(phen)₃]Cl₃ | Co(III)/Co(II) | -1.22 | electrochemsci.org |

| [Fe(phen)₃]Br₂·3H₂O | Fe(II)/Fe(I) | -1.50 | electrochemsci.org |

| [Ni(phen)₃]Cl₂ | Ni(II)/Ni(I) | -1.48 | electrochemsci.org |

Note: These potentials are for unsubstituted 1,10-phenanthroline complexes and serve as a baseline for understanding the effects of substitution.

Electrochemical Characterization (Cyclic Voltammetry and Impedance Spectroscopy)

Electrochemical techniques are indispensable for characterizing the redox properties and interfacial behavior of 5-bromo-1,10-phenanthroline and its derivatives, particularly when they are immobilized on electrode surfaces as thin films or as part of a biosensor assembly.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time. The resulting current is plotted against the applied potential, providing information about the redox processes occurring at the electrode surface. researchgate.netresearchgate.net For a polymer film containing 5-bromo-1,10-phenanthroline units, CV can be used to study its electropolymerization, determine its redox potentials, and assess its stability upon repeated cycling. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude AC potential to an electrochemical cell and measuring the current response over a range of frequencies. dntb.gov.uaresearchgate.netresearchgate.net The resulting impedance data can be modeled with an equivalent circuit to extract information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. researchgate.net EIS is particularly useful for characterizing the properties of thin films and interfaces, such as the barrier properties of a polymer film or the binding of an analyte to a biosensor surface. dntb.gov.uaresearchgate.net

Redox Behavior of Ligands and Complexes

The redox behavior of 5-bromo-1,10-phenanthroline is dominated by the electron-deficient nature of the aromatic ring system, further enhanced by the bromine substituent. The ligand itself undergoes reduction at negative potentials. When coordinated to a metal ion, the redox activity can be either metal-centered or ligand-centered.

In many transition metal complexes, such as those of Fe(II), Co(II), and Ni(II), the observed redox processes are typically centered on the metal ion (e.g., M²⁺/M⁺ or M³⁺/M²⁺). electrochemsci.orgpleiades.online The potential at which these processes occur is modulated by the ligand. The electron-withdrawing nature of the 5-bromo substituent stabilizes the lower oxidation state of the metal, making it more difficult to oxidize (a more positive potential) compared to the complex with unsubstituted phenanthroline. semanticscholar.orgpleiades.online

Conversely, ligand-centered reductions become easier (occur at less negative potentials) due to the stabilization of the resulting radical anion by the bromine atom. This tunable redox behavior is a key feature that makes these ligands attractive for developing catalysts and sensors with specific potential requirements. pleiades.online

Electron Transfer Rates and Mechanisms in Biosensors

In biosensors, 5-bromo-1,10-phenanthroline complexes can act as efficient mediators, facilitating electron transfer between a biological recognition element (like an enzyme) and an electrode surface. biorxiv.orgnih.govmdpi.com The rate of this electron transfer is a critical parameter that determines the sensitivity and response time of the biosensor.

Electron transfer can occur through two primary mechanisms:

Direct Electron Transfer (DET): Where electrons are transferred directly between the enzyme's active site and the electrode. This requires the active site to be very close to the electrode surface. mdpi.com

Mediated Electron Transfer (MET): Where a small redox-active molecule (the mediator), such as a 5-bromo-1,10-phenanthroline complex, shuttles electrons between the enzyme and the electrode.

The rate of electron transfer is influenced by several factors, including the distance between the redox centers, the reorganization energy of the mediator, and the driving force (the potential difference between the enzyme and the mediator). Nanostructured electrodes can enhance electron transfer rates by increasing the surface area and altering the local electric field. biorxiv.orgnih.gov While specific kinetic data for 5-bromo-1,10-phenanthroline in biosensors is limited, related phenanthroline-based systems have been shown to effectively mediate bioelectrochemical reactions, such as the oxidation of NADH. mdpi.com The fast kinetics and tunable redox potential of these complexes make them promising candidates for the development of highly sensitive amperometric biosensors. mdpi.com

Computational and Theoretical Studies on 5 Bromo 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. irjweb.com For 5-bromo-1,10-phenanthroline (B1267314), DFT calculations are employed to determine its optimized molecular geometry, electronic structure, and various molecular properties. researchgate.net By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's behavior. physchemres.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. physchemres.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.gov For 5-bromo-1,10-phenanthroline, the electron-withdrawing bromine atom is expected to influence the energies of these orbitals compared to the unsubstituted 1,10-phenanthroline (B135089). DFT calculations can precisely quantify these energies and the resulting energy gap. From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to further characterize the molecule's properties. irjweb.comresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. physchemres.org |

| Chemical Potential (µ) | -(I + A)/2 | Measures the escaping tendency of an electron from a stable system. researchgate.net |

| Chemical Hardness (η) | (I - A)/2 | Represents the resistance to change in electron distribution. nih.govresearchgate.net |

| Global Softness (S) | 1/η | The inverse of hardness, indicating a molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | µ²/2η | Measures the energy lowering of a system when it accepts electrons. nih.gov |

Note: I and A are the ionization potential and electron affinity, which can be approximated by -EHOMO and -ELUMO respectively, according to Koopmans' theorem.

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of 5-bromo-1,10-phenanthroline. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands in the experimental spectra to particular molecular vibrations (e.g., C-H stretching, C=N stretching, C-Br stretching). nih.gov This comparison helps to confirm the molecular structure and bonding characteristics.

Electronic Spectroscopy: The electronic absorption properties, observed via UV-visible spectroscopy, can also be modeled. Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, such as the π→π* transitions common in aromatic systems like phenanthroline. nih.gov These calculations can help interpret experimental spectra and understand how substitutions, like the bromine atom, affect the absorption wavelengths.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT focuses on electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. livecomsjournal.org These methods treat molecules as a collection of atoms held together by springs (bonds) and governed by classical mechanics, allowing for the simulation of larger systems and longer timescales than are feasible with DFT.

For a rigid molecule like 5-bromo-1,10-phenanthroline, conformational analysis is relatively straightforward. However, MM and MD simulations are invaluable for studying its interactions with other molecules. A key non-covalent interaction for planar aromatic systems is π-π stacking. nih.gov

In the solid state or in solution, the flat phenanthroline rings can stack on top of each other, driven by attractive electrostatic and van der Waals forces. nih.govnih.gov MD simulations can model these interactions, revealing how molecules of 5-bromo-1,10-phenanthroline might self-assemble. These simulations can predict parameters such as the distance between stacked rings and their relative orientation (e.g., parallel-displaced or T-shaped). nih.gov Understanding these supramolecular interactions is critical as they dictate crystal packing, solubility, and the properties of materials derived from the molecule. nih.gov

Structure-Property Relationship Elucidation

Computational studies are pivotal in establishing clear relationships between the molecular structure of 5-bromo-1,10-phenanthroline and its observed chemical and physical properties. The introduction of a bromine atom at the 5-position of the 1,10-phenanthroline core significantly alters its electronic landscape.

The bromine atom is electronegative and exerts an inductive electron-withdrawing effect, which can be computationally mapped using techniques like Molecular Electrostatic Potential (MEP) analysis. nih.gov This alteration of the electron density affects the HOMO-LUMO energy levels, which in turn influences the molecule's redox potential and its behavior in chemical reactions. researchgate.net For instance, the modified electronic properties are crucial for its application as a ligand in coordination chemistry, affecting the stability and reactivity of the resulting metal complexes. chemimpex.com These computational insights allow for the rational design of new phenanthroline derivatives with tailored electronic and photophysical properties for specific applications, such as in sensors or organic light-emitting diodes (OLEDs). chemimpex.com

Reaction Mechanism Proposals (e.g., Photoredox Catalysis)

Computational chemistry is frequently used to propose and validate reaction mechanisms. 5-Bromo-1,10-phenanthroline has been studied as a substrate in visible-light photoredox catalysis, a powerful method in modern organic synthesis. mdpi.comprinceton.edu

One notable reaction is the photoredox-catalyzed phosphonylation of 5-bromo-1,10-phenanthroline. mdpi.comresearchgate.netdntb.gov.ua Theoretical studies can help elucidate the proposed mechanism, which generally proceeds as follows:

A photocatalyst (PC), such as Eosin Y, absorbs visible light to reach an excited state (PC*). mdpi.com

The excited photocatalyst is a potent reductant. It can reduce the 5-bromo-1,10-phenanthroline substrate via a single electron transfer (SET) event. This forms a radical anion of the phenanthroline derivative. mdpi.com

This radical anion is unstable and rapidly decomposes, ejecting a bromide anion (Br⁻) to form a 1,10-phenanthrolin-5-yl radical. mdpi.com

This aryl radical then reacts with a phosphite (B83602) source, like P(OEt)₃, to ultimately form the phosphonylated product.

DFT calculations can be used to determine the energetics of each step in this proposed cycle, including the redox potentials of the species involved and the stability of the radical intermediates, thereby providing theoretical support for the experimentally observed reaction pathway.

Table 2: Example of Photoredox-Catalyzed Phosphonylation of 5-bromo-1,10-phenanthroline

| Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Eosin Y | DMSO/DCM | 30 W blue LEDs (450 nm) | 22 | 51 | mdpi.comresearchgate.net |

| Rhodamine 6G | DMSO/DCM | 30 W blue LEDs (450 nm) | 22 | 16 | mdpi.com |

Reaction conditions: 5-bromo-1,10-phenanthroline (0.375 mmol), photocatalyst (15 mol%), P(OEt)₃ (3 equiv.), DIPEA (2.2 equiv.), argon atmosphere. researchgate.net

Catalytic Applications of 5 Bromo 1,10 Phenanthroline and Its Complexes

Transition Metal Catalysis in Organic Reactions

The compound 5-bromo-1,10-phenanthroline (B1267314) serves as a versatile ligand in transition metal catalysis. Its derivatives and their metal complexes are utilized in various catalytic applications, including cross-coupling reactions and decarboxylations. chim.itresearchgate.net The presence and position of substituents on the 1,10-phenanthroline (B135089) core significantly influence the properties of the resulting ligands and their metal complexes. researchgate.net The introduction of functional groups is a key strategy for fine-tuning the performance of the target compound. researchgate.net Cationic complexes of transition metals, such as iron, with 1,10-phenanthroline can function as phase-transfer catalysts, potentially acting as bifunctional catalysts in sequential reactions. rsc.org

Cross-Coupling Reactions

Halogenated 1,10-phenanthrolines, including the 5-bromo derivative, are valuable precursors in the synthesis of more complex, functionalized ligands through transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, utilize the carbon-halogen bond as a reactive site to introduce a wide array of new functional groups. researchgate.netresearchgate.net This functionalization is a primary method for tuning the electronic and steric properties of the phenanthroline ligand for specific catalytic applications. researchgate.net

However, a significant challenge in these reactions is that phenanthroline and its derivatives are effective chelators of transition metals, which can lead to the deactivation of the catalyst and suppression of the desired reaction. researchgate.netmdpi.com To overcome this, modifications such as using specialized, expensive ligands or an excess of reagents may be necessary. mdpi.com

Despite this challenge, 1,10-phenanthroline and its derivatives are effective ligands for promoting certain cross-coupling reactions. For instance, 1,10-phenanthroline has been identified as an effective ligand in copper-catalyzed Sonogashira couplings of aryl iodides and vinyl iodides with terminal alkynes. acs.org In Suzuki-Miyaura reactions, palladium complexes with phenanthroline-based ligands have shown high efficacy. nasa.govnih.gov The specific bromo-substitution on the phenanthroline ring can be strategically used; for example, 3,8-dibromo-1,10-phenanthroline (B9566) has been successfully used in Suzuki-Miyaura reactions to create complex molecular architectures without polymerization issues that can occur in Sonogashira couplings. researchgate.netnasa.gov

Cycloaddition Reactions

While 1,10-phenanthroline copper(I) complexes have been used to catalyze A³ coupling reactions to generate intermediates for subsequent cycloaddition reactions, the direct application of 5-bromo-1,10-phenanthroline in catalyzing cycloaddition reactions is not extensively documented in recent literature. researchgate.net The research primarily focuses on the broader utility of the phenanthroline scaffold in forming catalytically active species for various bond-forming transformations. researchgate.net

Decarboxylation Coupling Reactions

Complexes involving 1,10-phenanthroline are effective in catalyzing decarboxylation reactions, which are crucial for forming carbon-carbon bonds from readily available carboxylic acids. rsc.org In particular, copper catalysts ligated by 1,10-phenanthroline have demonstrated significant efficacy in the protodecarboxylation of aromatic carboxylic acids. afinitica.comresearchgate.net This process is valuable for removing surplus carboxylate groups. afinitica.com

The combination of copper(I) oxide and 1,10-phenanthroline creates an inexpensive and effective catalytic system for these transformations. afinitica.com Research has shown that this catalytic system can smoothly decarboxylate a wide range of aromatic and heteroaromatic carboxylic acids under microwave irradiation, often within minutes and in high yields. afinitica.com The use of 1,10-phenanthroline as a ligand is beneficial, and its presence can significantly improve reaction outcomes compared to reactions run with more expensive, substituted phenanthroline ligands under conventional heating. afinitica.comresearchgate.net

| Substrate (Carboxylic Acid) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | 15 | 88 |

| 2-Nitrobenzoic acid | 5 | 96 |

| 2-Iodobenzoic acid | 5 | 95 |

| Benzoic acid | 15 | 85 |

| 4-(Trifluoromethyl)benzoic acid | 15 | 89 |

| 3-Pyridinecarboxylic acid | 15 | 91 |

| 2-Thiophenecarboxylic acid | 5 | 98 |

Alkane Oxidations

Iron complexes incorporating 1,10-phenanthroline and its derivatives are known to catalyze various organic reactions, including hydrosilylation and oxidation. nih.govsemanticscholar.org While the direct use of 5-bromo-1,10-phenanthroline in alkane oxidation is not widely detailed, the principles of catalysis by iron-phenanthroline complexes provide a framework for its potential role. Alkane oxidation is a challenging but important transformation. researchgate.net Iron complexes with phenanthroline-type ligands can activate dioxygen for the oxidation of organic substrates. rsc.org The mechanism often involves radical-based initiation followed by catalytic cycles that can include ferryl intermediates. rsc.org The electronic properties of the ligand, influenced by substituents like the bromo group, would modulate the redox potential of the iron center, thereby affecting its catalytic activity and selectivity in C-H bond activation.

Photoredox Catalysis and Photoactive Systems

5-Bromo-1,10-phenanthroline is a key substrate and building block in the field of photoredox catalysis. mdpi.comnih.govscilit.com A notable application is the transition-metal-free phosphonylation of bromo-substituted 1,10-phenanthrolines under visible light irradiation. mdpi.comnih.gov This reaction proceeds under mild conditions, typically using an organic dye like Eosin Y as the photocatalyst in a solvent such as DMSO, and is irradiated with blue light. mdpi.comnih.govresearchgate.net This method affords phosphonate-substituted 1,10-phenanthrolines in moderate yields. nih.govresearchgate.net The rate and selectivity of this phosphonylation are highly dependent on the position of the bromine atom on the phenanthroline core. nih.gov

| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Eosin Y | DMSO | 22 | 90 | 51 |

| 2 | Rose Bengal | DMSO | 22 | 90 | 49 |

| 3 | Fluorescein | DMSO | 22 | 85 | 45 |

| 4 | Rhodamine B | DMSO | 22 | 70 | 35 |

| 5 | Eosin Y | CH₃CN | 22 | 50 | 25 |

Reaction conditions: 5-Bromo-1,10-phenanthroline (0.375 mmol), catalyst (15 mol%), solvent (2 mL), P(OEt)₃ (3 equiv.), DIPEA (2.2 equiv.), 30 W blue LEDs (450 nm), 30 °C, argon atmosphere. researchgate.net

Complexes of ruthenium(II) with phenanthroline-based ligands are also central to photoredox catalysis and are studied for their photophysical and electrochemical properties. mdpi.comnih.gov Ancillary ligands like 1,10-phenanthroline play a crucial structural role in these complexes. mdpi.comnih.gov

Role of Excited States and Redox Potentials in Photocatalysis